Minosaminomycin - 51746-09-9

Minosaminomycin

Catalog Number: EVT-1557191
CAS Number: 51746-09-9
Molecular Formula: C25H46N8O10
Molecular Weight: 618.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Minosaminomycin is a natural product found in Streptomyces with data available.
Source and Classification

Minosaminomycin was first isolated from the fermentation broth of Streptomyces sp. MA514-A1. It belongs to the class of aminoglycoside antibiotics, which are characterized by their ability to bind to bacterial ribosomes and inhibit protein synthesis. The chemical structure of minosaminomycin includes a complex arrangement of amino sugars and other functional groups that contribute to its biological activity .

Synthesis Analysis

The total synthesis of minosaminomycin was first reported by Kondo et al. in 1977, marking a significant achievement in synthetic organic chemistry. The synthesis process involves several key steps:

  1. Starting Material: The synthesis begins with allylglycine as the starting material, which undergoes a series of reactions to form the desired compound.
  2. Key Reactions:
    • The opening of an aziridine ring using sodium azide and boron trifluoride etherate in dimethylformamide at elevated temperatures (65 °C) is crucial for preventing unwanted intramolecular reactions.
    • Separation of diastereomers is achieved through chromatographic techniques.
    • Further transformations include the installation of guanidine groups and cyclization reactions .

The total synthesis pathway emphasizes the complexity and multi-step nature required to construct minosaminomycin, highlighting its intricate molecular architecture.

Molecular Structure Analysis

Minosaminomycin has a molecular formula of C25H46N8O10C_{25}H_{46}N_{8}O_{10} and a molecular weight of approximately 618.689 g/mol . The compound features several functional groups, including multiple amino groups and sugar moieties, which are critical for its biological activity.

Structural Data

  • CAS Number: 51746-09-9
  • Solubility: Soluble in methanol, dimethyl sulfoxide, and water; insoluble in hexane .
  • Configuration: The structural configuration has been confirmed through various analytical techniques, ensuring that synthetic minosaminomycin matches the natural product in terms of biological activity .
Chemical Reactions Analysis

Minosaminomycin participates in several key chemical reactions that underscore its mechanism as an antibiotic:

  1. Inhibition of Protein Synthesis: It specifically inhibits the initiation phase of protein synthesis in bacterial cells by binding to ribosomal RNA.
  2. Selectivity: Unlike some antibiotics that may cause miscoding during protein synthesis, minosaminomycin operates without inducing such errors .
  3. Reactivity with Nucleic Acids: The compound has shown interactions with RNA, particularly phage f2 RNA, which is pivotal for its mode of action .
Mechanism of Action

Minosaminomycin exerts its effects primarily through the inhibition of bacterial protein synthesis:

  • Binding Site: It binds to the ribosomal subunit, preventing the proper assembly and function necessary for translating messenger RNA into proteins.
  • Effectiveness: Studies indicate that it is significantly more effective than kasugamycin at inhibiting protein synthesis at low concentrations (50% inhibition at 0.2 µM) .
  • Biological Activity: The antibiotic's mechanism is crucial for its application against various bacterial strains, including those resistant to other antibiotics.
Physical and Chemical Properties Analysis

Minosaminomycin possesses distinct physical and chemical properties:

  • Physical State: Typically exists as a solid or powder form.
  • Purity: Commercial preparations often exceed 98% purity as determined by high-performance liquid chromatography (HPLC).
  • Stability: Stability under various conditions can affect its efficacy; thus, careful storage at controlled temperatures is recommended .

Relevant Data

  • Minimum Inhibitory Concentration: For example, it shows a minimum inhibitory concentration against Mycobacterium smegmatis at 1.56 µg/ml and against Mycobacterium phlei at 6.25 µg/ml .
Applications

Minosaminomycin's primary applications lie within scientific research and clinical settings:

  • Antimicrobial Research: It serves as a model compound for studying mechanisms of antibiotic action and resistance.
  • Therapeutic Potential: Given its effectiveness against mycobacterial infections, it holds potential for development into therapeutic agents for treating tuberculosis and other resistant infections.
  • Biochemical Studies: Its unique mechanism makes it valuable for biochemical studies related to ribosomal function and protein synthesis pathways .
Introduction to Minosaminomycin

Historical Discovery and Early Characterization

Minosaminomycin emerged in the scientific literature in 1974 when Japanese researchers first described it as a novel antibiotic compound containing an unusual myo-inosamine component. The initial report documented its isolation and fundamental antibacterial properties, noting its activity against mycobacteria and certain Gram-positive bacteria [1]. By 1975, follow-up studies had conclusively determined its chemical structure, identifying it as an aminocyclitol antibiotic characterized by a unique molecular scaffold featuring a modified cyclitol moiety [6]. This foundational research established minosaminomycin as a structurally distinct antimicrobial agent worthy of further investigation.

Early biochemical characterization revealed minosaminomycin's potent inhibition of protein synthesis. Studies demonstrated that it inhibited phage f2 RNA-directed protein synthesis in Escherichia coli cell-free systems at remarkably low concentrations (50% inhibition at 2 × 10⁻⁷ M), making it approximately 100 times more potent than kasugamycin in this assay system [9]. The compound specifically targeted the elongation factor Tu (EF-Tu) dependent binding of aminoacyl-tRNA to ribosomes, with 50% inhibition observed at 10⁻⁷ M. Notably, its inhibitory activity diminished significantly when added after mRNA-ribosome complex formation, suggesting a preferential action on translational initiation [9].

Table 1: Key Milestones in Minosaminomycin Discovery and Characterization

YearMilestoneSignificanceReference
1974Initial discoveryIdentification as a new antibiotic containing myo-inosamine [1]
1975Structural elucidationConfirmation of molecular structure [6]
1977Mechanism of actionDemonstration of protein synthesis inhibition [9]

Taxonomic Origins and Producing Organisms

Minosaminomycin is biosynthesized and secreted by specific strains of soil-dwelling actinomycetes, particularly within the genus Streptomyces. These filamentous, Gram-positive bacteria are renowned for their exceptional capacity to produce structurally diverse secondary metabolites with biological activities. While the precise species designation of minosaminomycin-producing strains varies, they all belong to this taxonomically and biochemically rich group of microorganisms [3] [8].

Actinomycetes employ complex biosynthetic gene clusters (BGCs) to assemble minosaminomycin and related aminocyclitol antibiotics. These clusters encode enzymes responsible for constructing the characteristic cyclitol core and attaching peripheral moieties. Research on similar aminocyclitol antibiotics indicates that the expression of these gene clusters is tightly regulated and often influenced by environmental factors and growth conditions [3] [7]. The specific genetic architecture governing minosaminomycin production remains an area of ongoing investigation, but parallels can be drawn to the characterized pathways of related compounds like streptomycin and validamycin.

Table 2: Taxonomic Classification of Minosaminomycin Producers

Taxonomic RankClassificationRelevance to Minosaminomycin
DomainBacteriaFundamental biological classification
PhylumActinomycetotaMajor phylum for antibiotic-producing bacteria
ClassActinomycetesCharacteristic filamentous growth
GenusStreptomycesPrimary source of minosaminomycin
SpeciesSpecific soil isolatesStrains identified as producers

Classification Within the Aminocyclitol Antibiotic Family

Minosaminomycin belongs to the broad and clinically significant aminocyclitol antibiotic family, defined by the presence of an amino-substituted cycloalkane polyol (aminocyclitol) core within their molecular structure. More specifically, it contains myo-inosamine (a derivative of myo-inositol where one hydroxyl group is replaced by an amino group) as its characteristic central scaffold [1] [10]. This places it within a distinct structural subclass alongside antibiotics like streptomycin (containing streptidine) and spectinomycin, differentiating it from the 2-deoxystreptamine-containing aminoglycosides such as neomycin, kanamycin, gentamicin, and amikacin [8] [10].

The classification hinges on the structural features of the cyclitol moiety:

graph LRA[Antibiotics] --> B[Aminocyclitol Antibiotics]B --> C[Streptidine Derivatives - e.g., Streptomycin]B --> D[myo-Inosamine Derivatives - e.g., Minosaminomycin]B --> E[Spectinomycin-like]B --> F[2-Deoxystreptamine Derivatives - e.g., Gentamicin, Neomycin]

This classification is functionally relevant because the structure of the aminocyclitol core significantly influences the molecule's binding affinity for the bacterial ribosome and its overall mechanism of action. Minosaminomycin, with its myo-inosamine core, exhibits a mechanism distinct from classical 2-deoxystreptamine aminoglycosides, primarily targeting the early stages of protein synthesis initiation rather than causing misreading during elongation [9]. Furthermore, the presence of the myo-inosamine moiety contributes to the compound's polarity and charge distribution, impacting its interaction with biological membranes and contributing to observed permeability barriers in some bacterial species like E. coli [9].

Table 3: Classification of Key Aminocyclitol Antibiotics

Aminocyclitol Core TypeRepresentative AntibioticsPrimary Target InteractionMinosaminomycin Classification
StreptidineStreptomycin16S rRNA, S12 proteinDifferent core
myo-InosamineMinosaminomycinRibosomal initiation complexCore Type
4,6-di-DOSGentamicin, Tobramycin, AmikacinRibosomal A-site (decoding region)Different core
4,5-di-DOSNeomycin, ParomomycinRibosomal A-site (h44)Different core
SpectinamineSpectinomycin16S rRNA (h34)Different core

Properties

CAS Number

51746-09-9

Product Name

Minosaminomycin

IUPAC Name

2-[[3-(2-amino-4,5-dihydro-1H-imidazol-5-yl)-1-[[4-(3,5-diamino-6-methyloxan-2-yl)oxy-2,3,5,6-tetrahydroxycyclohexyl]amino]-1-oxopropan-2-yl]carbamoylamino]-4-methylpentanoic acid

Molecular Formula

C25H46N8O10

Molecular Weight

618.7 g/mol

InChI

InChI=1S/C25H46N8O10/c1-8(2)4-14(22(39)40)32-25(41)31-13(5-10-7-29-24(28)30-10)21(38)33-15-16(34)18(36)20(19(37)17(15)35)43-23-12(27)6-11(26)9(3)42-23/h8-20,23,34-37H,4-7,26-27H2,1-3H3,(H,33,38)(H,39,40)(H3,28,29,30)(H2,31,32,41)

InChI Key

UDZJEGDQBWDMOF-UHFFFAOYSA-N

SMILES

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)NC(=O)C(CC3CN=C(N3)N)NC(=O)NC(CC(C)C)C(=O)O)O)O)N)N

Synonyms

minosaminomycin

Canonical SMILES

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)NC(=O)C(CC3CN=C(N3)N)NC(=O)NC(CC(C)C)C(=O)O)O)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.